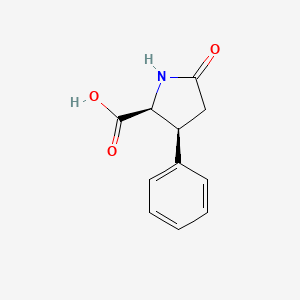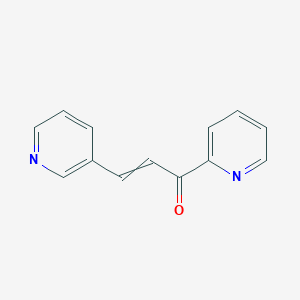
1-(Pyridin-2-yl)-3-(pyridin-3-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pyridin-2-yl-3-pyridin-3-ylprop-2-en-1-one is a heterocyclic compound featuring two pyridine rings connected by a prop-2-en-1-one linker
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-pyridin-2-yl-3-pyridin-3-ylprop-2-en-1-one typically involves the condensation of pyridine derivatives with appropriate aldehydes or ketones. One common method is the reaction of 2-pyridinecarboxaldehyde with 3-pyridinecarboxaldehyde in the presence of a base, such as sodium hydroxide, under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Pyridin-2-yl-3-pyridin-3-ylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic substitution reactions can occur at the pyridine rings, facilitated by reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Corresponding pyridine N-oxides.
Reduction: Saturated derivatives of the original compound.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
1-Pyridin-2-yl-3-pyridin-3-ylprop-2-en-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes or biological pathways.
Medicine: Explored for its anticancer properties, particularly as a glycolysis inhibitor.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of glycolysis in cancer cells. It targets key enzymes involved in the glycolytic pathway, thereby reducing the energy supply to rapidly proliferating cells. This mechanism is particularly effective in cancer cells that rely heavily on glycolysis for energy production .
Comparison with Similar Compounds
Pyridine: A simpler heterocyclic compound with a single nitrogen atom in a six-membered ring.
Pyrimidine: Similar to pyridine but with two nitrogen atoms in the ring.
Quinoline: Contains a fused benzene and pyridine ring.
Uniqueness: 1-Pyridin-2-yl-3-pyridin-3-ylprop-2-en-1-one is unique due to its dual pyridine rings connected by a prop-2-en-1-one linker, which imparts distinct electronic and steric properties. This structure allows for specific interactions with biological targets and makes it a versatile scaffold for further chemical modifications .
Properties
CAS No. |
13344-54-2 |
|---|---|
Molecular Formula |
C13H10N2O |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
1-pyridin-2-yl-3-pyridin-3-ylprop-2-en-1-one |
InChI |
InChI=1S/C13H10N2O/c16-13(12-5-1-2-9-15-12)7-6-11-4-3-8-14-10-11/h1-10H |
InChI Key |
AQIFCKDIMWXKDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C=CC2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



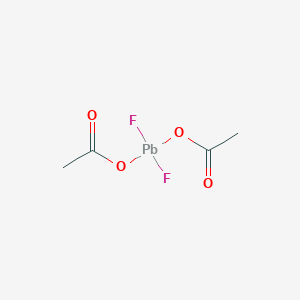
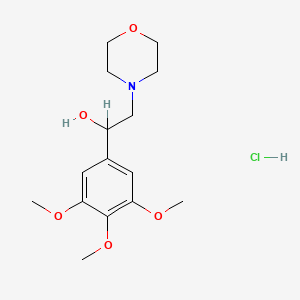
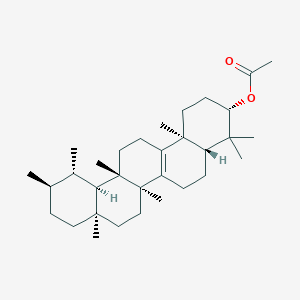
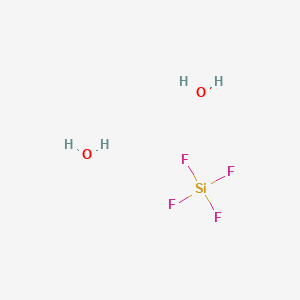
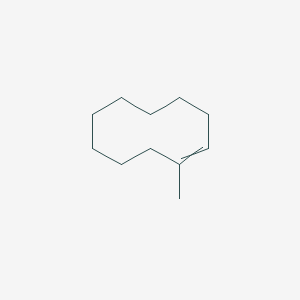

![2-[(Acetyloxy)methyl]-2-ethylhexyl acetate](/img/structure/B14709891.png)

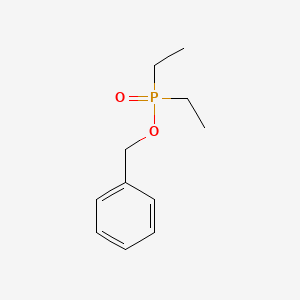
![(E,E)-1,1'-[(E)-Diazenediyldi(naphthalene-4,1-diyl)]bis[(naphthalen-1-yl)diazene]](/img/structure/B14709914.png)

